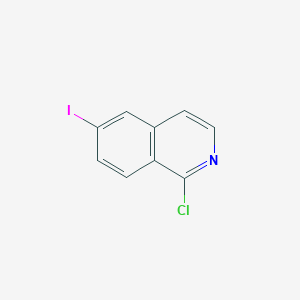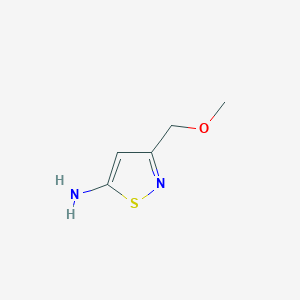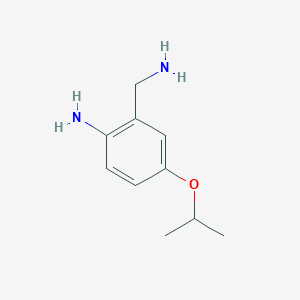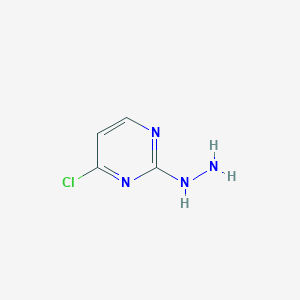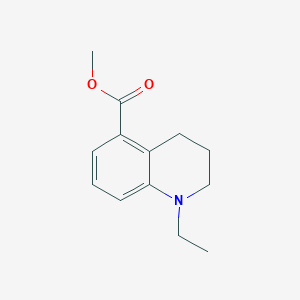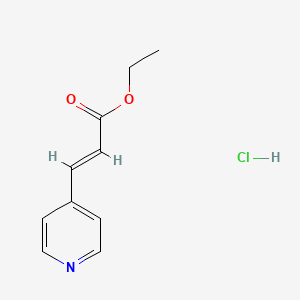
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl. It is a derivative of pyridine and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which includes a pyridine ring and an acrylate group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(pyridin-4-yl)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid or pyridine-4-ketone.
Reduction: Ethyl 3-(pyridin-4-yl)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(pyridin-4-yl)acrylate hydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The pyridine ring can form hydrogen bonds and π-π interactions with target proteins, while the acrylate group can undergo Michael addition reactions with nucleophiles. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(pyridin-2-yl)acrylate
- Ethyl 3-(pyridin-3-yl)acrylate
- Ethyl 3-(pyridin-4-yl)propanoate
Uniqueness
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This compound’s unique structure makes it a valuable tool in the synthesis of novel pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
ethyl (E)-3-pyridin-4-ylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-13-10(12)4-3-9-5-7-11-8-6-9;/h3-8H,2H2,1H3;1H/b4-3+; |
Clave InChI |
QPXRUJISRPRPHA-BJILWQEISA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC=NC=C1.Cl |
SMILES canónico |
CCOC(=O)C=CC1=CC=NC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


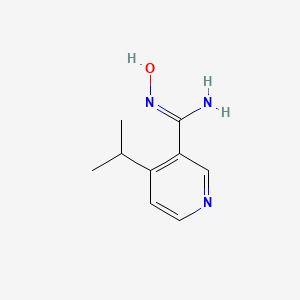

![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
![4-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B13674839.png)
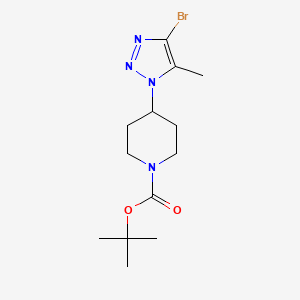
![2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)
![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)

